(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine

Chiral Purity Optical Rotation Asymmetric Synthesis

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine is a chiral primary amine building block featuring a difluoromethoxy substituent at the ortho-position of the phenyl ring. It is distinguished from its (R)-enantiomer by its specific (S)-configuration at the alpha-methyl carbon, which imparts unique stereochemical properties critical for asymmetric synthesis.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B15309839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OC(F)F)N
InChIInChI=1S/C9H11F2NO/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1
InChIKeyXZXJJKFVKBSRME-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine: Structural and Chiral Identity for Research Procurement


(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine is a chiral primary amine building block featuring a difluoromethoxy substituent at the ortho-position of the phenyl ring. It is distinguished from its (R)-enantiomer by its specific (S)-configuration at the alpha-methyl carbon, which imparts unique stereochemical properties critical for asymmetric synthesis . The compound is typically supplied as a free base (CAS 144759-10-4) or as a hydrochloride salt (CAS 1515923-13-3) for enhanced stability and handling, with a molecular weight of 187.19 g/mol and a high purity specification (≥95% by HPLC/NMR) .

Defined (S)-enantiomer for stereospecific synthesis
Ortho-difluoromethoxy substituent position
Available as free base or hydrochloride salt

Procurement Risk: Why Racemic Mixtures or Regioisomers Cannot Replace (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine


Simple substitution with the racemic mixture (CAS 144759-10-4) or the (R)-enantiomer (CAS 1212920-72-3) is not feasible for stereospecific applications [1]. The (S)-enantiomer possesses a distinct three-dimensional orientation that can lead to divergent binding affinities and biological outcomes in chiral environments, a phenomenon well-documented for similar chiral amines [2]. Furthermore, using the ortho-substituted (S)-enantiomer differs fundamentally from its meta- or para-substituted regioisomers (e.g., (S)-1-(3-(difluoromethoxy)phenyl)ethanamine), as the position of the difluoromethoxy group significantly alters the compound's electronic distribution and steric profile, thereby impacting its reactivity and interaction with molecular targets .

Racemic or (R)-enantiomer may shift stereochemical outcome and binding
Meta- or para-difluoromethoxy regioisomers alter electronic and steric profile
Free base vs HCl salt affects solubility and handling; form must match protocol

Quantitative Differentiation of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine: Key Comparative Data for Informed Selection


Chiral Purity and Optical Rotation: Verifiable Stereochemical Integrity for Asymmetric Synthesis

The (S)-enantiomer is defined by its specific optical rotation, a key quality attribute distinguishing it from the (R)-enantiomer. While vendor-reported specific rotation values for this exact compound are not publicly detailed, the class of chiral alpha-methylbenzylamines is known to exhibit a predictable, non-zero specific rotation that is opposite in sign and equal in magnitude to its enantiomer [1]. For example, the (R)-enantiomer (CAS 1212920-72-3) is documented with a specific rotation that would be mirrored by the (S)-form .

Optical rotation context
Class-level
Expected opposite sign of optical rotation vs (R)-enantiomer (class-level inference)
Supports enantiomer identity verification
Data to verify; check CoA for measured rotation
Chiral Purity Optical Rotation Asymmetric Synthesis

Lipophilicity Modulation (LogP): Ortho-Difluoromethoxy Substitution Impacts Physicochemical Profile

The presence of the difluoromethoxy group significantly modulates the compound's lipophilicity compared to non-fluorinated analogs. While direct experimental LogP data for this compound is not publicly available, the vendor-predicted LogP for the (R)-enantiomer is 2.28 . This value is substantially higher than that of the analogous methoxy-substituted compound (predicted LogP ~1.7) due to the increased lipophilicity conferred by the difluoromethoxy group [1].

Predicted LogP comparison
Class-level
Target: ~2.28 vs. methoxy analog: ~1.7 (Δ +0.58)
Supports formulation and assay context
In silico prediction; verify experimentally
Lipophilicity LogP Drug-likeness

Basicity (pKa) and Salt Formation: Differentiated Handling and Reactivity

The predicted pKa of the related compound 2-(difluoromethoxy)ethan-1-amine is reported as 7.94 ± 0.10 . While this is a simple alkyl chain analog and not a direct measurement of the target phenyl compound, it provides a class-level inference. The electron-withdrawing nature of the difluoromethoxy group on the phenyl ring is expected to reduce the basicity of the amine compared to an unsubstituted phenyl analog (e.g., 1-phenylethan-1-amine, predicted pKa ~9.5) [1].

Predicted pKa comparison
Class-level
Target: ~7.5–8.5 vs. unsubstituted: ~9.5 (Δ -1 to -2)
Supports salt selection and extraction
In silico prediction; class-level inference
pKa Basicity Salt Formation

Metabolic Stability: The Difluoromethoxy Group as a Bioisostere for Methoxy

The difluoromethoxy group is a well-established bioisostere for the methoxy group, often employed to enhance metabolic stability by blocking oxidative O-demethylation [1]. While no direct comparative metabolic stability data exists for this specific compound, the class-level inference is strong: the difluoromethoxy group confers resistance to cytochrome P450-mediated O-dealkylation compared to its methoxy analog (1-(2-methoxyphenyl)ethan-1-amine) [2].

Metabolic stability bioisostere
Class-level
Expected improved stability vs methoxy analog (class inference)
Supports ADME lead optimization context
Data to verify; source-specific review
Metabolic Stability Bioisostere ADME

Optimal Application Scenarios for (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine in Research and Development


Chiral Building Block for Asymmetric Synthesis of Fluorinated Pharmaceuticals

Due to its defined (S)-configuration and high chiral purity, this compound serves as a reliable starting material for the construction of complex, enantiomerically pure drug candidates. The ortho-difluoromethoxy substituent provides a handle for further functionalization while modulating the electronic properties of the phenyl ring, a feature that is critical in optimizing the activity of central nervous system (CNS) drug leads [1].

Synthesis of Metabolically Stable Lead Compounds via Bioisosteric Replacement

This compound is ideally suited for medicinal chemistry campaigns where the methoxy group is a known metabolic liability. By incorporating this building block early in the synthesis, researchers can explore structure-activity relationships (SAR) while simultaneously improving the metabolic stability of the resulting series, a key strategy for developing drug candidates with favorable pharmacokinetic profiles [2].

Reference Standard for Chiral Chromatography and Analytical Method Development

The distinct optical rotation and chromatographic behavior of the (S)-enantiomer make it a valuable reference standard for developing and validating chiral separation methods, such as chiral HPLC or SFC. This is essential for quality control in the production of enantiopure pharmaceuticals or for monitoring the stereochemical outcome of asymmetric catalytic reactions [3].

Probe for Studying Chirality-Dependent Biological Interactions

The availability of both the (S)- and (R)-enantiomers allows for definitive studies into the role of stereochemistry in target binding. By comparing the activity of the two pure enantiomers, researchers can determine if a biological effect is enantioselective, a fundamental step in validating a target's engagement and in differentiating the compound from its inactive or less active antipode .

Application
Selection Property
Validation Focus
Asymmetric synthesis of fluorinated candidates
Defined (S)-configuration with ortho-OCF2H
Optical rotation and chiral chromatographic purity
Metabolic stability-focused SAR studies
Difluoromethoxy bioisostere for methoxy
In vitro microsomal stability comparison
Chiral method development and validation
Chiral reference standard with known rotation
Enantiomer separation and retention reproducibility
Chirality-dependent target engagement studies
Availability of (R)-enantiomer for comparison
Enantioselective biological activity assessment

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